molecular formula C17H26N2O4 B1321491 Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate CAS No. 264208-66-4

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Cat. No. B1321491
M. Wt: 322.4 g/mol
InChI Key: TVBGZCDJLZJQOA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various ethyl benzoate derivatives, which are structurally related compounds. These derivatives are often synthesized for their potential applications in medicinal chemistry and as intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was synthesized through a condensation reaction followed by a reduction step . Similarly, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared through a series of reactions that included etherification and esterification steps . These methods highlight the versatility of ethyl benzoate derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of ethyl benzoate derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was established based on 1H-NMR, 13C-NMR, and mass spectral data . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, are also used to predict geometric parameters and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Ethyl benzoate derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate was used as a reagent to produce heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and fused heterocyclic systems . The reactivity of these compounds allows for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are influenced by their functional groups and molecular structure. These properties are essential for understanding their behavior in different environments and for their application in various fields. The papers provided do not detail the physical properties of the specific compound , but such properties are typically characterized using techniques like melting point determination, solubility testing, and chromatography .

Scientific Research Applications

  • Application in Topical Anesthesia and Associated Risks

    • Benzocaine, a related local anesthetic, is noted for its use in topical anesthesia of the skin and mucous membranes prior to endoscopic procedures. Despite its effectiveness, it has been associated with methemoglobinemia, a condition affecting the oxygen-carrying capacity of blood, in various patient populations, highlighting the importance of informed consent and awareness of potential risks when using such compounds (Kuschner et al., 2000).
  • Use in UV Protection and Cosmetic Applications

    • Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, commercially known as Uvinul A plus®, is primarily used as a UV filter in sunscreens and other cosmetic products. A study investigated its metabolism and urinary excretion kinetics in humans, revealing major urinary metabolites and providing insights into the systemic exposure levels. This study could offer a model for understanding the metabolic pathways and exposure risks of similar compounds (Stoeckelhuber et al., 2020).
  • Role in Neurological Research and Cognitive Function

    • Sodium benzoate, another related compound and a D-amino acid oxidase inhibitor, has shown promise in improving cognitive functions in patients with chronic schizophrenia and mild cognitive impairment. It demonstrates the potential of certain benzoate derivatives in neurological and psychiatric research, potentially opening avenues for exploring the effects of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate in similar contexts (Lane et al., 2013; Lane et al., 2021).

properties

IUPAC Name

ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBGZCDJLZJQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619239
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

CAS RN

264208-66-4
Record name Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-6-nitrobenzoate (3.89 g, 10 mmol) in methanol (80 ml) containing 10% platinum on activated carbon (50% wet) (389 mg) was hydrogenated at 1.8 atmospheres pressure until uptake of hydrogen ceased. The mixture was filtered and the filtrate was evaporated. The residue was dissolved in water (30 ml) and adjusted to pH10 with a saturated solution of sodium hydrogen carbonate. The mixture was diluted with ethyl acetate/ether (1/1) and the organic layer was separated. The aqueous layer was further extracted with ethyl acetate/ether and the organic layers were combined. The organic layers were washed with water, brine, dried (MgSO4), filtered and evaporated. The resulting solid was triturated in a mixture of ether/petroleum ether, filtered, washed with petroleum ether and dried under vacuum at 60° C. to give ethyl 6-amino-3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)benzoate (2.58 g, 80%).
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
389 mg
Type
catalyst
Reaction Step Three

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